5-(Trifluoromethyl)benzothiophene-2-carboxamide
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Overview
Description
5-(Trifluoromethyl)benzothiophene-2-carboxamide is a chemical compound with the molecular formula C10H6F3NOS and a molecular weight of 245.22 g/mol . It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
Similar compounds such as benzoxaboroles have been known to block the cytoplasmic leucyl-trna synthetase (leurs) of microorganisms .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other benzothiophene carboxamides . These compounds are known to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammation .
Biochemical Pathways
Benzothiophene carboxamides, a related class of compounds, have been shown to affect the cyclooxygenase (cox) pathway . This pathway is involved in the production of prostanoids, which play key roles in inflammation and pain.
Result of Action
The compound has shown moderate antimicrobial activity against Candida albicans . It also reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
Preparation Methods
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
5-(Trifluoromethyl)benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Trifluoromethyl)benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It may be investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
5-(Trifluoromethyl)benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds also contain a benzene ring fused with a heterocyclic ring and have diverse biological activities.
Thiophene derivatives: These compounds contain a thiophene ring and are known for their applications in medicinal chemistry and material science.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
5-(trifluoromethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSAUVRCMKWMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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